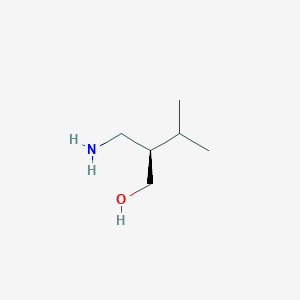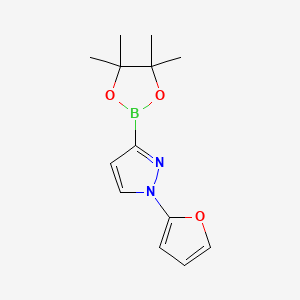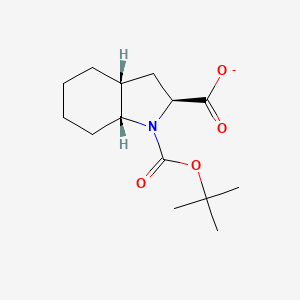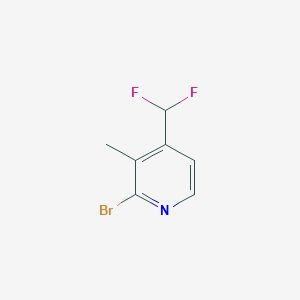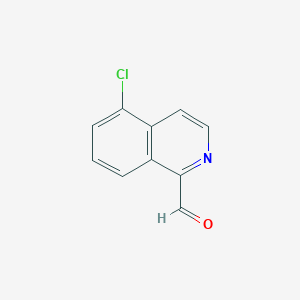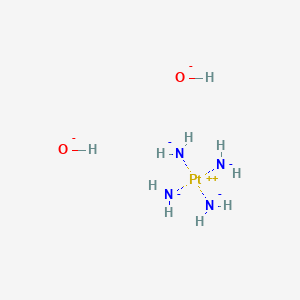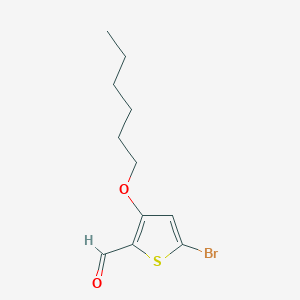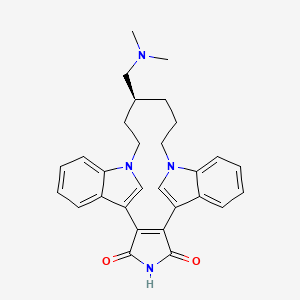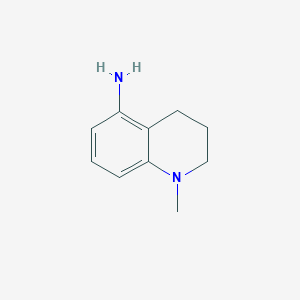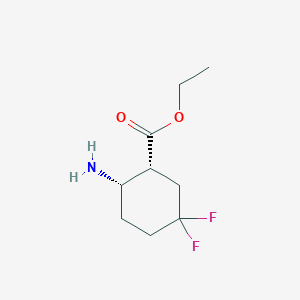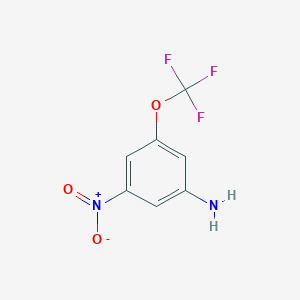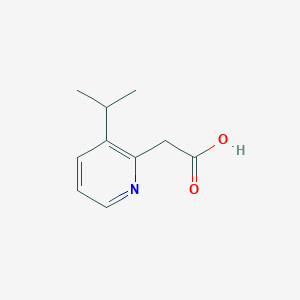
trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride is a chemical compound with the molecular formula C12H25ClN2 and a molecular weight of 232.8 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride involves several steps. One method includes the reaction of trans 2-{l-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-acetic acid ester with sodium borohydride and aluminum trichloride to form trans 2-{l-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-ethanol . This intermediate is then reacted with methanesulfonic acid chloride in the presence of an acid-binding agent to yield trans 2-{l-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-ethyl methanesulfonate . The final step involves heating this compound in a mixture of aqueous hydrochloric acid and methanol to obtain trans N-{4-{2-[4-(2,3-dichlorophenyl)-piperazine-l-il]-ethyl}-cyclohexylamine dihydrochloride .
Analyse Chemischer Reaktionen
Trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride, aluminum trichloride, and methanesulfonic acid chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium borohydride and aluminum trichloride produces trans 2-{l-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-ethanol .
Wissenschaftliche Forschungsanwendungen
Trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride has various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives, including this compound, are studied for their potential pharmacological activities . These compounds are present in more than twenty classes of pharmaceuticals and are known for their biological activity . Additionally, they are used in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, piperidine derivatives generally exert their effects by interacting with various receptors and enzymes in the body . These interactions can lead to changes in cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride can be compared with other piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Each of these compounds has unique structural features and pharmacological properties. For example, substituted piperidines have different substituents attached to the piperidine ring, which can influence their biological activity . Spiropiperidines and condensed piperidines have more complex ring structures, which can affect their stability and reactivity . Piperidinones, on the other hand, contain a carbonyl group, which can impact their chemical behavior and interactions with biological targets .
Eigenschaften
Molekularformel |
C12H26Cl2N2 |
|---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
4-(piperidin-1-ylmethyl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H24N2.2ClH/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;;/h11-12H,1-10,13H2;2*1H |
InChI-Schlüssel |
JPILUGYRUXYDCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2CCC(CC2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


